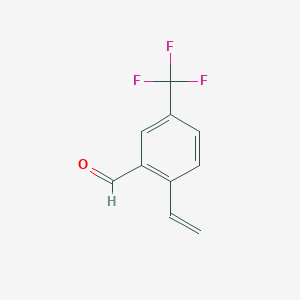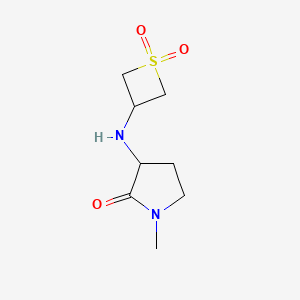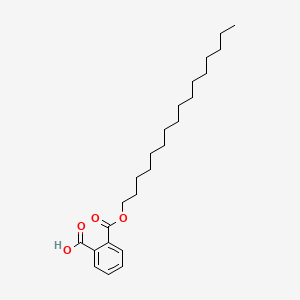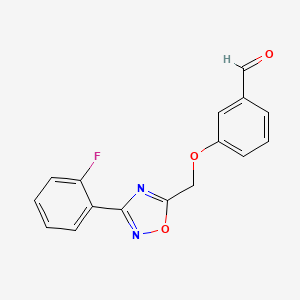
5-(Trifluoromethyl)-2-vinylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-2-vinylbenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) and a vinyl group (-CH=CH2) attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-vinylbenzaldehyde can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the radical trifluoromethylation of carbon-centered radical intermediates. This approach has gained attention due to its efficiency in introducing trifluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of environmentally friendly reagents and catalysts is often prioritized to minimize the ecological impact of the production process.
化学反应分析
Types of Reactions
5-(Trifluoromethyl)-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-(Trifluoromethyl)-2-vinylbenzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(Trifluoromethyl)-2-vinylbenzaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability . This can lead to improved binding affinity and efficacy in biological systems.
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group.
Uniqueness
5-(Trifluoromethyl)-2-vinylbenzaldehyde is unique due to the combination of its trifluoromethyl and vinyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H7F3O |
|---|---|
分子量 |
200.16 g/mol |
IUPAC 名称 |
2-ethenyl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h2-6H,1H2 |
InChI 键 |
VISQVFZNBYXMLF-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=C(C=C1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)







![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)


